2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol
Description
2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol is a piperazine derivative featuring a 2,3-difluorobenzyl substituent and an ethanol side chain. The piperazine core is a six-membered ring with two nitrogen atoms, commonly utilized in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capabilities. The ethanol moiety improves hydrophilicity, which may influence solubility and pharmacokinetics.
Properties
Molecular Formula |
C13H18F2N2O |
|---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
2-[4-[(2,3-difluorophenyl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H18F2N2O/c14-12-3-1-2-11(13(12)15)10-17-6-4-16(5-7-17)8-9-18/h1-3,18H,4-10H2 |
InChI Key |
AFVNSFWRWDRORB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield 2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethanal or 2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethanoic acid .
Scientific Research Applications
2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The 2,3-difluorobenzyl group may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Analysis
Table 1: Key Structural Features of Piperazine Derivatives
Key Observations:
- Aromatic Substituents: The 2,3-difluorobenzyl group in the target compound provides dual fluorine atoms at adjacent positions, increasing electronegativity and steric bulk compared to mono-fluorinated analogues (e.g., 4-fluorobenzyl in ). This may enhance binding to hydrophobic pockets in biological targets.
- Side Chains: The ethanol group in the target compound and enables hydrogen bonding, improving aqueous solubility. In contrast, ketone-containing derivatives (e.g., ) may exhibit lower solubility but higher lipophilicity.
Pharmacological Implications
- Fluorine Effects: The 2,3-difluoro substitution may optimize target engagement compared to mono-fluoro (e.g., ) or nitro () analogues. Fluorine’s electronegativity enhances binding affinity and metabolic stability by reducing oxidative degradation .
- Ethanol vs.
Physicochemical Properties
- Solubility: The ethanol group enhances water solubility, whereas nitro () or ketone () substituents increase lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
